Epivogeloside

Description

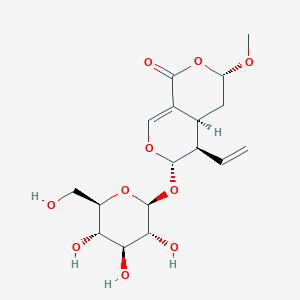

Epivogeloside (CAS: 118627-52-4) is a secoiridoid glycoside with the molecular formula C₁₇H₂₄O₁₀ and a molecular weight of 388.37 g/mol . It is characterized by a specific optical rotation of -125 (c = 0.7 in MeOH) and a melting point of 111–112°C . This compound is naturally found in plants such as Lonicera japonica (Japanese honeysuckle), Swertia species, and Ophiorrhiza spp., where it contributes to the plants' medicinal properties . This compound is utilized as a high-purity analytical standard (≥98% by HPLC) for quality control in herbal medicine research . Its stability is solvent-dependent; for example, it forms from secologanic acid in methanol but remains stable in 20% ethanol .

Structure

3D Structure

Properties

IUPAC Name |

(3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3/t7-,8+,10-,11+,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYZRCGMIDUTKS-RJFLBQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H]2[C@H]([C@@H](OC=C2C(=O)O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isolation from Mitragyna speciosa

Epivogeloside is isolated from Mitragyna speciosa (kratom) leaves through multi-step chromatographic processes. Fresh leaves are dried, pulverized, and subjected to solvent extraction using methanol or ethanol. The crude extract undergoes sequential purification:

-

Initial Fractionation : Silica gel column chromatography with chloroform-methanol gradients separates alkaloid-rich fractions.

-

Secondary Purification : Sephadex LH-20 size-exclusion chromatography further refines the extract using dichloromethane-methanol (1:1).

-

Final Isolation : Preparative HPLC with cyano (CN) or pentafluorophenyl (PFP) columns achieves >95% purity. A typical yield of 1.1 × 10⁻⁴% is reported.

Key Parameters :

Extraction from Lonicera Species (Honeysuckle)

Honeysuckle flowers and stems are primary sources for large-scale this compound production. Methods include:

-

Solvent Extraction :

-

Resin Adsorption :

Industrial-Scale Production

Optimized Protocols

Industrial processes prioritize cost-efficiency and scalability:

-

Batch Extraction :

-

Chromatographic Scaling :

Table 1: Industrial Production Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Resin Type | HPD-826, SP-700, or Cation Exchange | |

| Elution Solvent | Ethanol (10–50%) | |

| Yield | 1.3 × 10⁻³% (Mitragyna), 8.3 × 10⁻⁴% (Lonicera) |

Advanced Purification Techniques

Centrifugal Partition Chromatography (CPC)

CPC eliminates solid-phase adsorbents, reducing compound degradation:

High-Performance Liquid Chromatography (HPLC)

Table 2: Purification Efficiency Comparison

| Method | Purity (%) | Time (Hours) | Cost Index |

|---|---|---|---|

| CPC | 93 | 8 | High |

| Cation Exchange | 85–90 | 12 | Low |

| Macroporous Resin | 76–80 | 10 | Moderate |

Challenges and Innovations

Chemical Reactions Analysis

Oxidation Reactions

The tertiary hydroxyl groups and conjugated double bonds in Epivogeloside’s aglycone moiety render it susceptible to oxidation. Key transformations include:

-

Alcohol oxidation : Secondary and tertiary alcohols undergo oxidation with agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC), yielding ketones or carboxylic acids depending on conditions .

-

Double bond epoxidation : The exocyclic double bond reacts with peroxyacids (e.g., mCPBA) to form an epoxide via a concerted electrophilic addition mechanism .

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Alcohol oxidation | PCC in CH₂Cl₂ | Ketone derivative |

| Epoxidation | mCPBA, RT | Epoxide intermediate |

Reduction Reactions

The lactone ring and unsaturated bonds are targets for reduction:

-

Lactone reduction : LiAlH₄ reduces the lactone to a diol by cleaving the ester bond .

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the vinyl group, converting it to an ethyl substituent .

Mechanistic Example :

Hydrolysis Reactions

This compound’s glycosidic and ester linkages undergo hydrolysis under specific conditions:

-

Glycosidic bond cleavage : Acidic hydrolysis (HCl/H₂O, Δ) breaks the sugar-aglycone bond, yielding D-glucose and a secoiridoid aglycone .

-

Lactone hydrolysis : Basic conditions (NaOH/H₂O) open the lactone ring to form a carboxylate salt .

| Bond Type | Conditions | Products |

|---|---|---|

| Glycosidic | 1M HCl, reflux | D-glucose + aglycone |

| Lactone | 0.1M NaOH, RT | Sodium carboxylate |

Substitution and Functionalization

The hydroxyl and methoxy groups participate in nucleophilic substitutions:

-

Acetylation : Treatment with acetic anhydride/pyridine acetylates free -OH groups, forming acetate esters .

-

Methoxy deprotection : BBr₃ in CH₂Cl₂ cleaves methoxy groups to regenerate phenolic -OH .

Example Reaction :

Photochemical and Thermal Rearrangements

The secoiridoid core undergoes Wolff rearrangement under UV light or heat, generating reactive ketene intermediates that trap nucleophiles (e.g., water, alcohols) .

Comparative Reactivity Table

| Functional Group | Reaction | Reagent | Outcome |

|---|---|---|---|

| Lactone | Reduction | LiAlH₄ | Diol |

| Glycosidic bond | Acid hydrolysis | HCl/H₂O | Aglycone + glucose |

| Double bond | Epoxidation | mCPBA | Epoxide |

| Methoxy group | Deprotection | BBr₃ | Phenol |

Scientific Research Applications

Chemical Applications

Reference Compound:

Epivogeloside is frequently used as a reference compound in chromatographic studies. Its unique structure allows researchers to identify and quantify other iridoid glycosides in various plant extracts .

Synthesis:

It serves as a starting material for synthesizing other related compounds, facilitating the exploration of their biochemical properties and potential applications .

Biological Applications

Anti-inflammatory Properties:

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit key inflammatory pathways, including the NF-κB signaling pathway, which is crucial in many inflammatory diseases .

Antioxidant Activity:

this compound demonstrates antioxidant properties by enhancing the expression of antioxidant enzymes. This mechanism is vital for combating oxidative stress-related diseases .

Antimicrobial Effects:

Studies have reported that this compound possesses antimicrobial properties, making it a candidate for developing natural antimicrobial agents .

Medical Applications

Cancer Research:

this compound has been investigated for its potential anticancer effects. Preliminary studies suggest it may inhibit the proliferation of cancer cells and induce apoptosis through various molecular pathways .

Cardiovascular Health:

Its role in cardiovascular health is being explored, with findings indicating that it may help regulate blood pressure and improve endothelial function, thus contributing to heart health .

Industrial Applications

Pharmaceutical Development:

The compound is utilized in developing natural product-based pharmaceuticals. Its bioactive properties make it an attractive candidate for formulating drugs targeting inflammation and oxidative stress .

Cosmetics Industry:

Due to its antioxidant and anti-inflammatory properties, this compound is also being explored for use in cosmetic formulations aimed at skin health and anti-aging products .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Reference compound for chromatography | Facilitates identification of glycosides |

| Biology | Anti-inflammatory, antioxidant, antimicrobial | Inhibits NF-κB pathway; enhances antioxidant enzymes |

| Medicine | Cancer treatment, cardiovascular health | Induces apoptosis in cancer cells; regulates BP |

| Industry | Pharmaceuticals, cosmetics | Natural product formulations; skin health products |

Case Studies

-

Anti-Inflammatory Effects:

A study highlighted the ability of this compound to significantly reduce inflammation markers in animal models of arthritis. The compound was shown to lower levels of IL-1β and TNF-α, indicating its potential as an anti-inflammatory agent . -

Anticancer Potential:

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved modulation of cell cycle progression and induction of apoptosis through caspase activation . -

Cardiovascular Benefits:

Research on animal models indicated that this compound administration resulted in improved endothelial function and reduced blood pressure levels, suggesting its potential role in cardiovascular health management .

Mechanism of Action

The mechanism of action of Epivogeloside involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. For example, it may inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and enhance the expression of antioxidant enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Epivogeloside belongs to the iridoid glycoside family, which includes structurally and functionally related compounds. Below is a detailed comparison with key analogues:

Structural and Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Optical Rotation [α]D | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | 118627-52-4 | C₁₇H₂₄O₁₀ | 388.37 | 111–112 | -125 (c=0.7, MeOH) | Secoiridoid glycoside |

| Vogeloside | Not explicitly provided | Likely C₁₇H₂₄O₁₀ | ~388.37 | Not reported | Not reported | Secoiridoid glycoside (epimer of this compound) |

| Swertiamarin | 6991-10-2 | C₁₆H₂₂O₁₀ | 374.34 | 112–114 | -130 (c=1.0, H₂O) | Iridoid monoterpene glycoside |

| Loganin | 18524-94-2 | C₁₇H₂₆O₁₀ | 390.38 | 202–204 | -90 (c=1.0, MeOH) | Iridoid glycoside |

- Structural Differences :

- This compound and vogeloside are epimers, differing in the stereochemistry of hydroxyl or glycosidic groups .

- Swertiamarin lacks the secoiridoid backbone, instead featuring a cyclopentane ring fused to a pyran moiety .

- Loganin contains a methoxy group absent in this compound, influencing its solubility and bioactivity .

Natural Sources and Stability

- Solvent Effects: Methanol promotes the conversion of secologanic acid to this compound or vogeloside, while 20% ethanol stabilizes secologanic acid . this compound’s stability in ethanol-based extracts makes it preferable for phytochemical analyses .

Pharmacological and Analytical Relevance

Biological Activity

Epivogeloside, a glycoside derivative isolated from the leaves of Mitragyna speciosa, has garnered attention for its potential biological activities, particularly in the context of opioid-like effects and other therapeutic applications. This article synthesizes current research findings, including biological activity data, case studies, and detailed analyses of its pharmacological properties.

Chemical Structure and Isolation

This compound is classified as a glycoside, characterized by its sugar moiety linked to a non-sugar component. It was first reported in the literature as part of a group of compounds isolated from Mitragyna speciosa leaves, alongside other related glycosides such as vogeloside . The isolation process typically involves chromatographic techniques, yielding this compound in small quantities (approximately 1.1 × 10^-4% in one study) alongside other compounds .

Opioid Activity

Research indicates that this compound may exhibit opioid-like activity. Preliminary studies are underway to assess its efficacy and safety profile in this regard. The compound's structural similarity to known opioid agonists suggests it could interact with opioid receptors, potentially offering pain relief similar to traditional opioids but with a different side effect profile .

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. A study examining various compounds from Mitragyna speciosa highlighted the potential of these glycosides to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation . The mechanisms of action are thought to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Comparative Analysis

A comparative analysis involving similar compounds can provide context for this compound's biological activity. For example:

| Compound | Source | Biological Activity | Notes |

|---|---|---|---|

| This compound | Mitragyna speciosa | Potential opioid activity | Isolated with low yield; ongoing studies |

| Vogeloside | Mitragyna speciosa | Anti-inflammatory | Similar structure; explored for pain relief |

| Harmane | Ophiorrhiza spp. | Anticancer | Inhibits DNA topoisomerase I |

This table illustrates the diverse biological activities associated with compounds from related plant sources, suggesting that this compound may also possess significant therapeutic potential.

Research Findings

Recent studies utilizing advanced techniques such as UHPLC-MS/MS have identified multiple compounds in herbal formulations that include this compound. These studies emphasize the importance of network pharmacology in understanding how these compounds interact at a molecular level, particularly concerning their effects on various signaling pathways involved in inflammation and pain modulation .

Future Directions

The ongoing research into this compound's biological activity is promising. Future studies should focus on:

- Clinical Trials : Conducting controlled clinical trials to evaluate the safety and efficacy of this compound in humans.

- Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its effects, particularly regarding opioid receptor interactions.

- Comparative Pharmacology : Investigating how this compound compares with other known analgesics and anti-inflammatory agents.

Q & A

Basic: What are the standard protocols for isolating and identifying Epivogeloside from Lonicera japonica?

Answer:

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Structural elucidation relies on spectroscopic methods: nuclear magnetic resonance (NMR) for stereochemical details, mass spectrometry (MS) for molecular weight, and infrared (IR) spectroscopy for functional groups. Reproducibility requires documenting solvent ratios, temperature, and column parameters .

Basic: How can researchers ensure the purity of this compound samples in pharmacological assays?

Answer:

Purity validation involves:

- Chromatographic analysis : Use HPLC or thin-layer chromatography (TLC) with reference standards.

- Spectroscopic consistency : Compare NMR and MS data with published spectra.

- Batch documentation : Record extraction dates, storage conditions, and solvent residues. Contamination risks increase with complex plant matrices, so include negative controls in assays .

Advanced: What experimental designs are optimal for studying this compound’s bioactivity against viral pathogens?

Answer:

- In vitro models : Use cell lines (e.g., Vero cells for RSV) with dose-response curves to determine IC₅₀ values. Include cytotoxicity assays to differentiate antiviral effects from cell death .

- Mechanistic studies : Employ RNA interference or CRISPR to identify host targets. For example, test this compound’s inhibition of viral entry vs. replication using time-of-addition assays .

- Statistical rigor : Power analysis to determine sample size and ANOVA for inter-group comparisons .

Advanced: How should researchers address contradictory data on this compound’s pharmacokinetic properties?

Answer:

Contradictions often arise from:

- Bioavailability variability : Test absorption differences across animal models (e.g., rodents vs. primates) using LC-MS/MS for plasma concentration tracking .

- Metabolic interference : Use liver microsome assays to identify cytochrome P450 interactions.

- Reporting standards : Adhere to ARRIVE guidelines for preclinical studies, detailing administration routes, formulations, and ethical approvals .

Basic: What are the best practices for formulating research questions on this compound’s therapeutic potential?

Answer:

Follow the PICOT framework :

- Population : Define the biological system (e.g., human bronchial epithelial cells).

- Intervention : Specify this compound concentrations and exposure times.

- Comparison : Use positive controls (e.g., ribavirin for antiviral studies).

- Outcome : Quantify endpoints like viral load reduction or cytokine modulation.

- Timeframe : Determine acute vs. chronic exposure effects .

Advanced: How can multi-omics approaches enhance this compound research?

Answer:

- Transcriptomics : RNA-seq to identify gene expression changes post-treatment.

- Proteomics : SILAC labeling to quantify protein interaction networks.

- Metabolomics : LC-MS to trace metabolic pathway alterations. Integrate data with tools like MetaboAnalyst, ensuring cross-platform normalization .

Basic: What ethical considerations apply to in vivo studies of this compound?

Answer:

- Animal welfare : Follow institutional guidelines (e.g., NIH Office of Laboratory Animal Welfare) for humane endpoints and pain management.

- Data transparency : Report attrition rates and adverse events. Pre-register studies on platforms like OSF to avoid publication bias .

Advanced: What strategies mitigate bias in this compound’s bioactivity validation?

Answer:

- Blinding : Use double-blind protocols in assay scoring.

- Replication : Validate findings in independent labs with shared SOPs.

- Negative controls : Include solvent-only and heat-inactivated this compound samples.

- Peer review : Pre-submission manuscript review via preprint servers (e.g., bioRxiv) .

Basic: How to design a survey for ethnobotanical data on Lonicera japonica use in traditional medicine?

Answer:

- Questionnaire structure : Use Likert scales for frequency of use and open-ended questions for preparation methods.

- Sampling : Stratify participants by demographic (e.g., age, region).

- Validation : Pilot-test with local healers to refine terminology. Avoid leading questions (e.g., “Do you use this compound-rich parts?” vs. “Which plant parts do you use?”) .

Advanced: What computational tools predict this compound’s molecular targets?

Answer:

- Docking simulations : Use AutoDock Vina with PDB structures (e.g., viral polymerases).

- QSAR modeling : Train models on bioactivity datasets (ChEMBL, PubChem) to forecast ADMET properties.

- Network pharmacology : Integrate STRING or KEGG pathways to map multi-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.